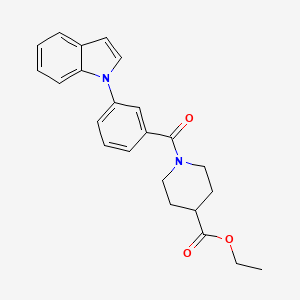
ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” is a complex organic compound that contains an indole moiety, a benzoyl group, and a piperidine ring . The indole moiety is a prevalent structure in many natural products and drugs, playing a significant role in cell biology . The piperidine ring is a common structure in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The indole moiety is a heterocyclic compound containing a five-membered ring fused to a six-membered ring, one of which is nitrogen . The benzoyl group is a functional group characterized by a phenyl ring bonded to a carbonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex and varied, depending on the reaction conditions and the presence of other reactants. The indole moiety, benzoyl group, and piperidine ring each have distinct reactivity profiles that would influence the overall reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the indole moiety, benzoyl group, and piperidine ring would each contribute to its overall properties .
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of Cannabinoid Receptors
Researchers investigated novel compounds, including those structurally similar to "ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate," for their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds demonstrated a cooperative effect on agonist binding and influenced receptor function, suggesting potential applications in therapeutic interventions targeting the cannabinoid system (Price et al., 2005).
Synthesis of Novel Heterocyclic Compounds
Another study focused on the synthesis of pyrano and pyrimidine derivatives from compounds structurally related to "this compound." These synthetic pathways are vital for producing novel compounds with potential biological activities, highlighting the compound's role in medicinal chemistry research (Paronikyan et al., 2016).
Antibacterial and Antifungal Activities
Research into benzothiazole derivatives of compounds structurally related to "this compound" has shown promising antibacterial and antifungal activities. These findings support the exploration of such compounds for developing new antimicrobial agents (Shafi et al., 2021).
Antithrombotic Treatment
A study on derivatives including "ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate" revealed potent and orally active fibrinogen receptor antagonists. These compounds offer a new approach to antithrombotic treatment, especially in the acute phase, by inhibiting platelet aggregation (Hayashi et al., 1998).
Microbial Reduction for Enantioselective Synthesis
The microbial reduction of compounds similar to "this compound" has been studied to produce enantiomerically pure products. This research highlights the potential for microbial processes in achieving high diastereo- and enantioselectivities in synthetic chemistry (Guo et al., 2006).
Zukünftige Richtungen
Future research on “ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate” could focus on further elucidating its synthesis, reactivity, and potential biological activities. Given the prevalence of indole moieties, benzoyl groups, and piperidine rings in biologically active compounds, this molecule could have potential applications in medicinal chemistry .
Wirkmechanismus
Target of Action
Ethyl 1-(3-(1H-indol-1-yl)benzoyl)piperidine-4-carboxylate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 1-(3-indol-1-ylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-28-23(27)18-10-13-24(14-11-18)22(26)19-7-5-8-20(16-19)25-15-12-17-6-3-4-9-21(17)25/h3-9,12,15-16,18H,2,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDDDVYWOWTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

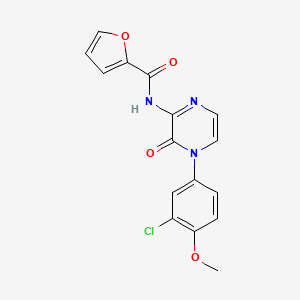
![N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2752479.png)
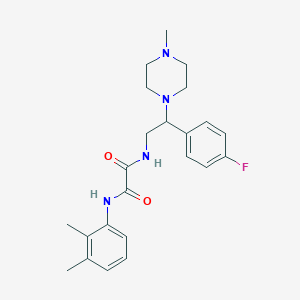
![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
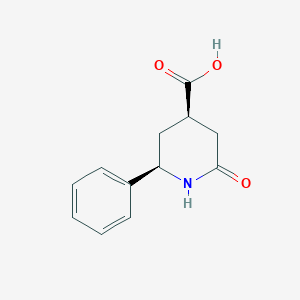
![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)



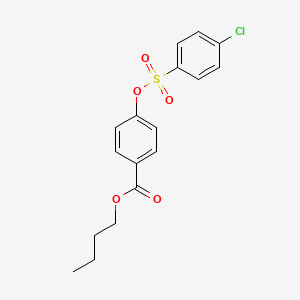
![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)
![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)